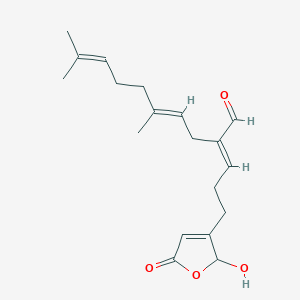
Manoalogue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Manoalogue, also known as this compound, is a useful research compound. Its molecular formula is C12H10F2N2O and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibition of Phospholipase A2
Overview
Manoalogue is recognized for its ability to inhibit various forms of phospholipase A2, which play critical roles in inflammatory processes and eicosanoid production. Its mechanism involves the irreversible modification of active site residues in the enzyme, which can significantly affect cellular signaling pathways.
Kinetic Characterization
Research has demonstrated that this compound exhibits potent inhibitory activity against human secretory phospholipase A2 with an IC50 value of approximately 26 µM. This inhibition is crucial for understanding how to modulate inflammatory responses in various disease states.
Therapeutic Potential
Inflammatory Diseases
Given its role as a PLA2 inhibitor, this compound has potential therapeutic applications in treating inflammatory diseases. Inhibition of PLA2 can reduce the production of pro-inflammatory eicosanoids, which are implicated in conditions such as arthritis and asthma.
Case Study: Inhibition of Eicosanoid Production
In a study involving murine peritoneal macrophages, both manoalide and this compound were shown to significantly inhibit the production of prostaglandins, which are key mediators in inflammation. The results indicated that these compounds could effectively modulate inflammatory responses at the cellular level.
| Compound | Effect on Prostaglandin Production | Reference |
|---|---|---|
| This compound | Significant inhibition | |
| Manoalide | Significant inhibition |
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is essential for designing more potent inhibitors. Research has focused on modifying the chemical structure to enhance its specificity and efficacy against different PLA2 isoforms.
SAR Findings
Studies have shown that specific modifications to the this compound structure can lead to varying degrees of inhibitory activity. For instance, alterations in the functional groups attached to the core structure have been linked to improved binding affinity and selectivity towards certain PLA2 enzymes.
Broader Implications in Drug Design
This compound serves as a valuable template for drug design aimed at developing new anti-inflammatory agents. Its ability to selectively inhibit phospholipases makes it a candidate for further development into therapeutic agents for diseases characterized by excessive inflammation.
Properties
CAS No. |
136440-42-1 |
|---|---|
Molecular Formula |
C12H10F2N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
(2E,4E)-2-[3-(2-hydroxy-5-oxo-2H-furan-3-yl)propylidene]-5,9-dimethyldeca-4,8-dienal |
InChI |
InChI=1S/C19H26O4/c1-14(2)6-4-7-15(3)10-11-16(13-20)8-5-9-17-12-18(21)23-19(17)22/h6,8,10,12-13,19,22H,4-5,7,9,11H2,1-3H3/b15-10+,16-8+ |
InChI Key |
HTSFZYLQNVNCQC-QJPCTQKWSA-N |
SMILES |
CC(=CCCC(=CCC(=CCCC1=CC(=O)OC1O)C=O)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/C/C(=C\CCC1=CC(=O)OC1O)/C=O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC(=CCCC1=CC(=O)OC1O)C=O)C)C |
Synonyms |
manoalogue |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















